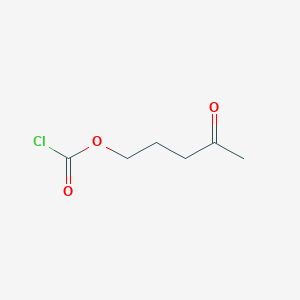
4-Oxopentyl carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxopentyl carbonochloridate is an organic compound with the molecular formula C6H9ClO3 It is a derivative of carbonochloridic acid and is characterized by the presence of a carbonyl group (C=O) and a chloroformate group (ClCO2)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxopentyl carbonochloridate typically involves the reaction of 4-oxopentanol with phosgene (COCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
4-Oxopentanol+Phosgene→4-Oxopentyl carbonochloridate+HCl
The reaction is usually conducted in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosgenation processes. Safety measures are crucial due to the toxic and corrosive nature of phosgene. The process includes the use of continuous flow reactors to ensure efficient mixing and temperature control.
化学反応の分析
Types of Reactions: 4-Oxopentyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-oxopentanol and hydrochloric acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Toluene, dichloromethane, ethanol
Major Products Formed:
Carbamates: Formed by the reaction with amines
Carbonates: Formed by the reaction with alcohols
Thiocarbonates: Formed by the reaction with thiols
科学的研究の応用
4-Oxopentyl carbonochloridate has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive molecules and drug candidates.
作用機序
The mechanism of action of 4-oxopentyl carbonochloridate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a carbonylating agent, introducing carbonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Ethyl chloroformate: Similar in structure but with an ethyl group instead of the 4-oxopentyl group
Benzyl chloroformate: Contains a benzyl group and is used for the protection of amine groups in peptide synthesis.
4-Aminophenyl carbonochloridate: Contains an aminophenyl group and is used in the synthesis of poly(oxyethylene) modified dextrans.
Uniqueness: 4-Oxopentyl carbonochloridate is unique due to the presence of the 4-oxopentyl group, which imparts specific reactivity and properties
特性
CAS番号 |
64710-78-7 |
|---|---|
分子式 |
C6H9ClO3 |
分子量 |
164.59 g/mol |
IUPAC名 |
4-oxopentyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO3/c1-5(8)3-2-4-10-6(7)9/h2-4H2,1H3 |
InChIキー |
PYRSDUXZUBFENJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCOC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


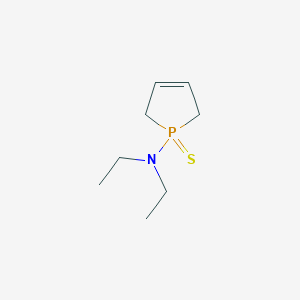
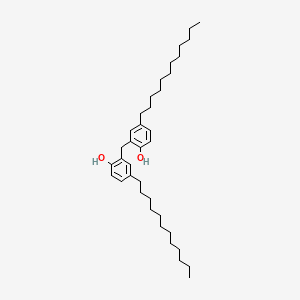
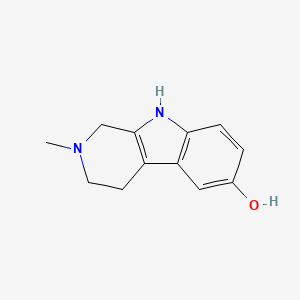
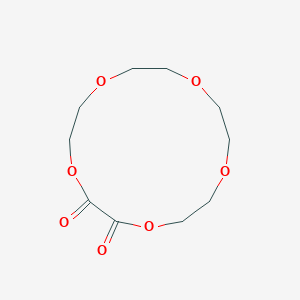
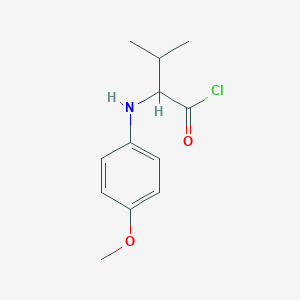
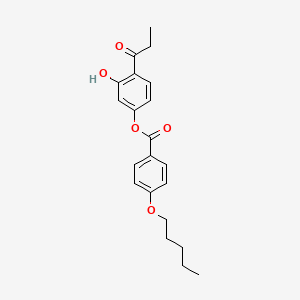
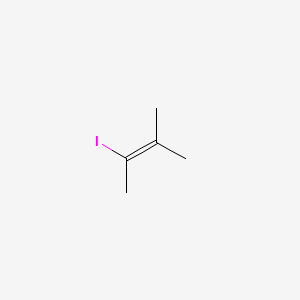
![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
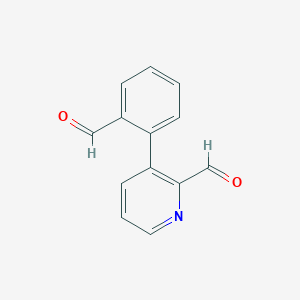
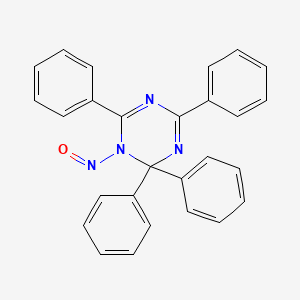
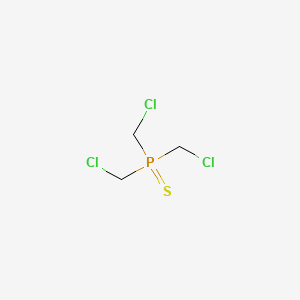
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)
![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

